Cas no 1350434-18-2 (ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate)

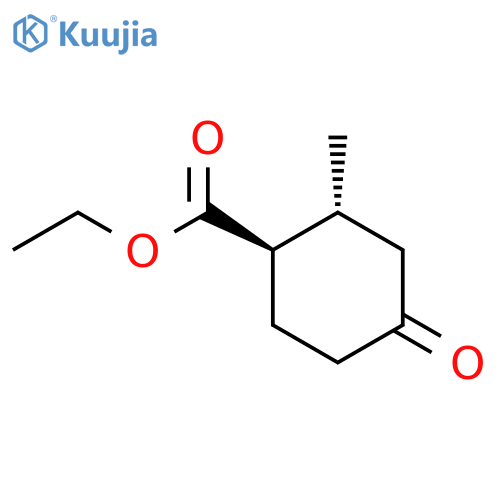

1350434-18-2 structure

商品名:ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

- Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, (1R,2R)-rel-

- ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate

- D96622

- PS-16385

- SCHEMBL17057061

- 1350434-18-2

- MFCD31928781

-

- インチ: 1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1

- InChIKey: PYWSLDVKSOZIOJ-VXNVDRBHSA-N

- ほほえんだ: [C@@H]1(C(OCC)=O)CCC(=O)C[C@H]1C

計算された属性

- せいみつぶんしりょう: 184.109944368g/mol

- どういたいしつりょう: 184.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 1.040±0.06 g/cm3(Predicted)

- ふってん: 258.5±33.0 °C(Predicted)

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL062-100MG |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 93% | 100MG |

¥ 1,280.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL062-10G |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 93% | 10g |

¥ 25,608.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y1010109-5G |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 97% | 5g |

$2890 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1010109-1G |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 97% | 1g |

$960 | 2024-07-21 | |

| Aaron | AR01XARB-250mg |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 92% | 250mg |

$356.00 | 2023-12-16 | |

| 1PlusChem | 1P01XAIZ-100mg |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 93% | 100mg |

$203.00 | 2023-12-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL062-100mg |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 93% | 100mg |

¥1257.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL062-250mg |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 93% | 250mg |

¥2015.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL062-1.0g |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate |

1350434-18-2 | 93% | 1.0g |

¥5028.0000 | 2024-07-28 | |

| Ambeed | A1383445-1g |

Rel-ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate |

1350434-18-2 | 93% | 1g |

$1101.0 | 2024-04-24 |

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1350434-18-2 (ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1350434-18-2)ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):248.0/397.0/991.0